molecular formula C20H14N4OS3 B11562937 (2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11562937
M. Wt: 422.6 g/mol
InChI Key: ZBSPPCWVRDZXEI-CHHVJCJISA-N
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Description

(2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

The synthesis of (2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, (2Z)-5-AMINO-7-(3-METHYLTHIOPHEN-2-YL)-2-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE stands out due to its unique thiazolo[3,2-a]pyridine core and the presence of methylthiophene groups. Similar compounds include various dichloroanilines and heparinoids, which have different structures and properties .

Properties

Molecular Formula

C20H14N4OS3

Molecular Weight

422.6 g/mol

IUPAC Name

(2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C20H14N4OS3/c1-10-3-5-26-14(10)7-15-19(25)24-18(23)12(8-21)16(13(9-22)20(24)28-15)17-11(2)4-6-27-17/h3-7,16H,23H2,1-2H3/b15-7-

InChI Key

ZBSPPCWVRDZXEI-CHHVJCJISA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CS4)C)C#N)N

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CS4)C)C#N)N

Origin of Product

United States

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